Sonepiprazole

Übersicht

Beschreibung

- Es wirkt als hochselektiver D4-Rezeptor-Antagonist .

- Im Gegensatz zu D2-Rezeptor-Antagonisten (z. B. Haloperidol) blockiert Sonepiprazole nicht die Verhaltenseffekte von Amphetamin oder Apomorphin. Es zeigt auch keine extrapyramidalen oder neuroendokrinen Wirkungen.

- Es kehrt die durch Apomorphin induzierten Defizite der Präpulsinhibition um und verstärkt die kortikale Aktivität, während gleichzeitig stressinduzierte kognitive Beeinträchtigungen gehemmt werden .

Herstellungsmethoden

- Leider sind spezifische Syntheserouten und industrielle Produktionsmethoden für this compound in der Literatur nicht weit verbreitet.

- Weitere Forschungsarbeiten wären erforderlich, um detaillierte Syntheseverfahren aufzudecken.

Wirkmechanismus

Target of Action

Sonepiprazole is a drug of the phenylpiperazine class that acts as a highly selective D4 receptor antagonist . The D4 receptor is a type of dopamine receptor, a class of G protein-coupled receptors that are prominent in the central nervous system. This compound exhibits highly specific binding to the D4 dopamine receptor with more than 100-fold selectivity for the D4 receptor over other receptors, including dopamine, serotonin, and adrenergic receptors .

Mode of Action

It interacts with its target by binding to the D4 receptor, thereby inhibiting the receptor’s function .

Biochemical Pathways

It has been shown to reverse the prepulse inhibition deficits induced by apomorphine , suggesting that it may influence dopaminergic signaling pathways. Additionally, it has been shown to enhance cortical activity and inhibit stress-induced cognitive impairment .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of D4 dopamine receptor activity. By acting as a D4 receptor antagonist, this compound can influence various physiological processes regulated by dopamine, such as motor control, cognition, and mood . It has been shown to enhance cortical activity and inhibit stress-induced cognitive impairment .

Biochemische Analyse

Biochemical Properties

Sonepiprazole interacts with the D4 dopamine receptor, exhibiting high affinity and selectivity . It has more than 100-fold selectivity for the D4 receptor over other receptors, including dopamine, serotonin, and adrenergic receptors .

Cellular Effects

This compound does not block the behavioral effects of amphetamine or apomorphine, does not alter spontaneous locomotor activity on its own, and lacks extrapyramidal and neuroendocrine effects . It does reverse the prepulse inhibition deficits induced by apomorphine , and has also been shown to enhance cortical activity and inhibit stress-induced cognitive impairment .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with the D4 dopamine receptor . It acts as an antagonist, blocking the action of dopamine at these receptors . This interaction can influence cell signaling pathways, gene expression, and cellular metabolism .

Vorbereitungsmethoden

- Unfortunately, specific synthetic routes and industrial production methods for sonepiprazole are not widely documented in the literature.

- Further research would be needed to uncover detailed synthetic procedures.

Analyse Chemischer Reaktionen

- Sonepiprazole wird in Bezug auf chemische Reaktionen nur begrenzt charakterisiert.

- Häufige Reagenzien und Bedingungen für seine Umwandlungen sind schwer fassbar.

- Hauptprodukte, die aus seinen Reaktionen resultieren, sind nicht gut dokumentiert.

Wissenschaftliche Forschungsanwendungen

Psychopharmakologie: In klinischen Studien als Antipsychotikum zur Behandlung von Schizophrenie untersucht, jedoch wurden keine signifikanten Vorteile im Vergleich zum Vergleichspräparat Olanzapin festgestellt.

Kognitive Steigerung: Es wurde gezeigt, dass es die kortikale Aktivität verstärkt und stressinduzierte kognitive Beeinträchtigungen mindert.

Selektive Modulation des D4-Rezeptors: Seine Selektivität für den D4-Rezeptor macht es zu einem wertvollen Werkzeug für die Untersuchung der Dopamin-Rezeptor-Funktion.

Wirkmechanismus

- Der Mechanismus von Sonepiprazole beinhaltet die Blockade des D4-Rezeptors.

- Die molekularen Ziele und Pfade, die seinen Wirkungen zugrunde liegen, sind noch Gegenstand der Forschung.

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

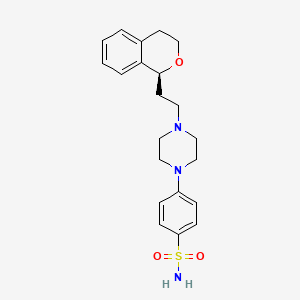

IUPAC Name |

4-[4-[2-[(1S)-3,4-dihydro-1H-isochromen-1-yl]ethyl]piperazin-1-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O3S/c22-28(25,26)19-7-5-18(6-8-19)24-14-12-23(13-15-24)11-9-21-20-4-2-1-3-17(20)10-16-27-21/h1-8,21H,9-16H2,(H2,22,25,26)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNUQCGWXPNGORO-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(C2=CC=CC=C21)CCN3CCN(CC3)C4=CC=C(C=C4)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H](C2=CC=CC=C21)CCN3CCN(CC3)C4=CC=C(C=C4)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801317650 | |

| Record name | Sonepiprazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170858-33-0 | |

| Record name | Sonepiprazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170858-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sonepiprazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170858330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sonepiprazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SONEPIPRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O609V24217 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.